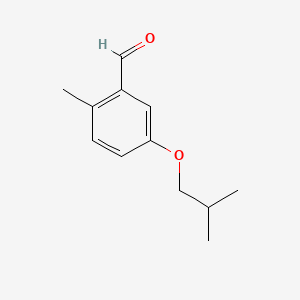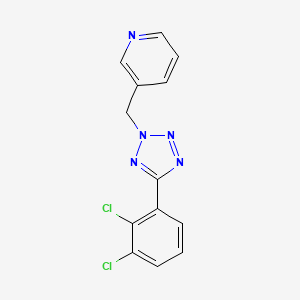
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine is an organic compound belonging to the class of phenyltetrazoles and derivatives . This compound is characterized by the presence of a pyridine ring substituted with a tetrazole ring, which is further substituted with a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
The synthesis of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with 3-pyridylmethyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.
化学反应分析
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may lead to the formation of reduced tetrazole derivatives.
科学研究应用
3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting purinergic receptors.
Biology: The compound has been studied for its inhibitory effects on purinergic receptors and macrophages.
Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine involves its interaction with specific molecular targets, such as purinergic receptors. It acts as an antagonist at these receptors, inhibiting their activity and thereby modulating various physiological processes . The pathways involved include the inhibition of receptor-mediated signaling cascades, which can lead to anti-inflammatory and other therapeutic effects.
相似化合物的比较
Similar compounds to 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine include other phenyltetrazole derivatives and pyridine-based compounds. Some examples are:
3-(trifluoromethyl)pyridine: Used in the synthesis of agrochemicals and pharmaceuticals.
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine: Another compound with a similar dichlorophenyl group and pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a selective antagonist at purinergic receptors, which distinguishes it from other similar compounds.
属性
分子式 |
C13H9Cl2N5 |
|---|---|
分子量 |
306.15 g/mol |
IUPAC 名称 |
3-[[5-(2,3-dichlorophenyl)tetrazol-2-yl]methyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-19-20(18-13)8-9-3-2-6-16-7-9/h1-7H,8H2 |
InChI 键 |
REPWZGWEHFEUEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


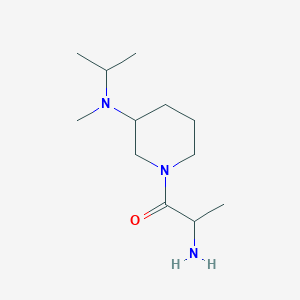
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
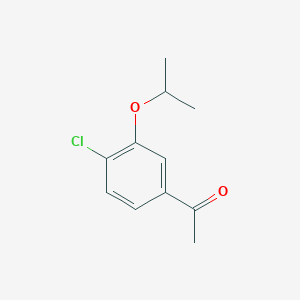
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
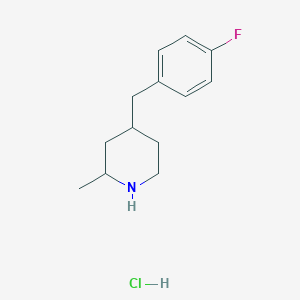
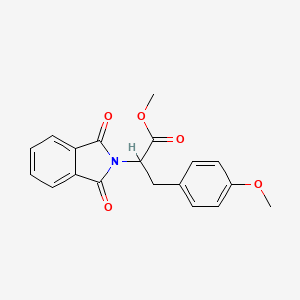

![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
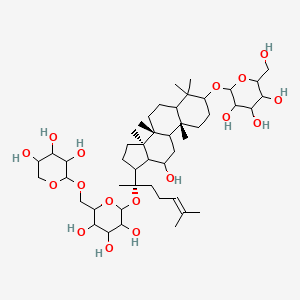
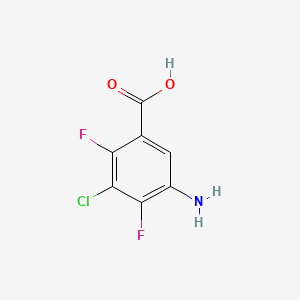
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
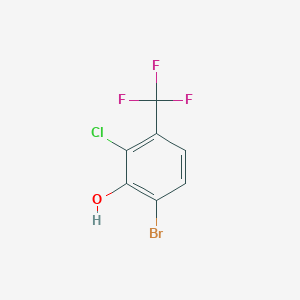
![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
